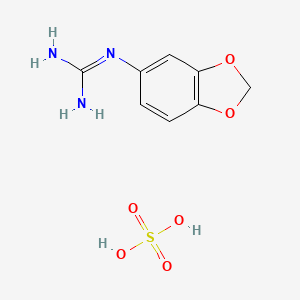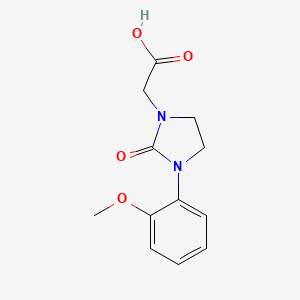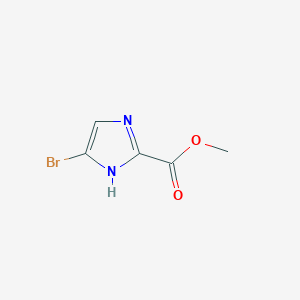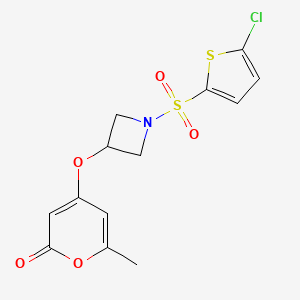![molecular formula C12H18ClNO3 B2987612 2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol;hydrochloride CAS No. 2418709-52-9](/img/structure/B2987612.png)
2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol;hydrochloride” is also known as 2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride . It has a molecular weight of 215.68 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of compounds similar to “2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol;hydrochloride” has been reported in the literature . For instance, new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework were fabricated . The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .Molecular Structure Analysis
The molecular structure of “2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol;hydrochloride” can be analyzed using various spectroscopy techniques. For instance, the presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Physical And Chemical Properties Analysis
The compound “2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol;hydrochloride” is a powder that is stored at room temperature . Its molecular weight is 215.68 .Aplicaciones Científicas De Investigación
Anticancer Agents
Compounds with similar structures have been used as anticancer agents . They could potentially interfere with the growth of cancer cells and inhibit their proliferation.
Artificial Sweeteners
Some 2,3-dihydro-1,4-benzodioxin derivatives have been used as artificial sweeteners . They could potentially be used in food and beverage industries as low-calorie alternatives to sugar.
Estrogenic Agents
These compounds have been used as estrogenic agents . They could potentially be used in hormone replacement therapy or in the treatment of conditions related to estrogen deficiency.
Antioxidants
Compounds with similar structures have been used as antioxidants . They could potentially be used in the prevention of oxidative stress-related diseases or in the preservation of food and other materials.
Serotonin (5-HT 2C) Inhibitors
These compounds have been used as serotonin (5-HT 2C) inhibitors . They could potentially be used in the treatment of conditions related to serotonin imbalance, such as depression and anxiety disorders.
Antimycotic Agents
Compounds with similar structures have been used as antimycotic agents . They could potentially be used in the treatment of fungal infections.
Cholinesterase Inhibitors
The studied compounds exhibited moderate to weak inhibition of cholinesterases . They could potentially be used in the treatment of conditions related to cholinesterase activity, such as Alzheimer’s disease.
Lipoxygenase Enzyme Inhibitors
The studied compounds exhibited moderate to weak inhibition of lipoxygenase enzymes . They could potentially be used in the treatment of conditions related to lipoxygenase activity, such as inflammatory diseases.
Mecanismo De Acción
Mode of Action
EN300-26862758 interacts with its targets by acting as an antagonist . This means it binds to the alpha- and beta-adrenergic receptors, blocking their activation and thus inhibiting the physiological responses they would normally trigger.
Biochemical Pathways
The compound’s interaction with the adrenergic receptors affects the adrenergic signaling pathway . This pathway is involved in various physiological processes, including the regulation of heart rate and blood pressure. By blocking the activation of the adrenergic receptors, EN300-26862758 can alter these processes.
Result of Action
By acting as an antagonist at the alpha- and beta-adrenergic receptors, EN300-26862758 can modulate heart rate and blood pressure . This could potentially make it useful in the treatment of conditions such as hypertension.
Propiedades
IUPAC Name |
2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-9(13-4-5-14)10-2-3-11-12(8-10)16-7-6-15-11;/h2-3,8-9,13-14H,4-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNSTYMPUSLTQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)NCCO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-4-yl)carbamoyl]ethyl}propanamide](/img/structure/B2987534.png)


![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2987539.png)
![3-[(2-Fluorophenyl)methyl]-7-[(3-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2987540.png)




![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]ethanamine](/img/structure/B2987547.png)


